N-{5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-(3-CHLOROPHENYL)AMINE
Overview
Description
N-{5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-(3-CHLOROPHENYL)AMINE is a complex organic compound that features a pyrazole ring, a thiadiazole ring, and various substituents
Preparation Methods
The synthesis of N-{5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-(3-CHLOROPHENYL)AMINE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the pyrazole and thiadiazole rings allows for potential oxidation reactions, which can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo and chlorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these halogen atoms under appropriate conditions
Scientific Research Applications
N-{5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-(3-CHLOROPHENYL)AMINE has been explored for various scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antileishmanial and antimalarial agent, with studies indicating its efficacy against specific strains of Leishmania and Plasmodium.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying biological pathways and interactions, particularly those involving pyrazole and thiadiazole derivatives.
Industrial Applications: Its chemical properties may also lend themselves to applications in materials science and industrial chemistry, where stability and reactivity are essential.
Mechanism of Action
The mechanism of action of N-{5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-(3-CHLOROPHENYL)AMINE involves its interaction with specific molecular targets. For instance, its antileishmanial activity may be attributed to its ability to inhibit key enzymes or disrupt cellular processes within the parasite . The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that facilitate its biological activity .
Comparison with Similar Compounds
Similar compounds include other pyrazole and thiadiazole derivatives, such as:
5-Bromo-1,3-dimethyl-1H-pyrazole: This compound shares the pyrazole core but lacks the thiadiazole ring and additional substituents.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: This compound features a similar thiadiazole ring but differs in its overall structure and substituents.
The uniqueness of N-{5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-(3-CHLOROPHENYL)AMINE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
5-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-N-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClN5S/c1-9-14(16)10(2)22(21-9)7-6-13-19-20-15(23-13)18-12-5-3-4-11(17)8-12/h3-5,8H,6-7H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWLWZFQVRFZAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC2=NN=C(S2)NC3=CC(=CC=C3)Cl)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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